4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde
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Overview
Description
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde is an organic compound with a unique structure that includes a nitro group and an indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde can be achieved through several methods:
Oxidation Method: This involves the oxidation of 4-nitro-2,3-dihydro-1H-indene-2-methanol using an oxidizing agent such as potassium permanganate or chromium trioxide.
Hydroxy Substitution Method: This method involves the reaction of 4-nitro-2,3-dihydro-1H-indene-2-methanol with an acidic solution, followed by acid-catalyzed dehydration to yield the desired aldehyde.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
Oxidation: 4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: 4-amino-2,3-dihydro-1H-indene-2-carbaldehyde.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde can be compared with other similar compounds such as:
2,3-dihydro-1H-indene-4-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
1H-indene-3-carbaldehyde: Has a different position of the aldehyde group, leading to different reactivity and applications.
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde |
InChI |
InChI=1S/C10H9NO3/c12-6-7-4-8-2-1-3-10(11(13)14)9(8)5-7/h1-3,6-7H,4-5H2 |
InChI Key |
FROFHGIDUFUGMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC=C2[N+](=O)[O-])C=O |
Origin of Product |
United States |
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